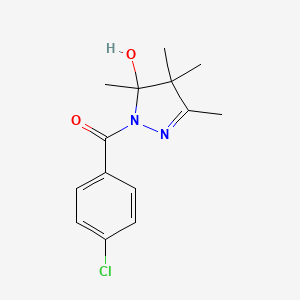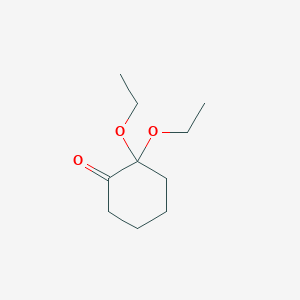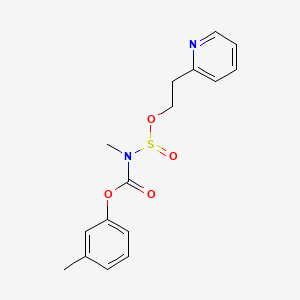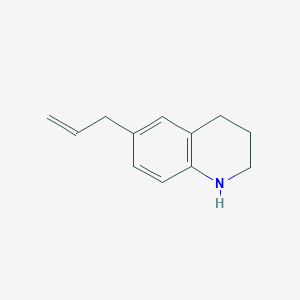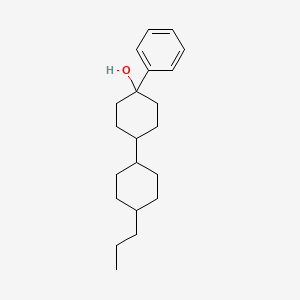
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a phenyl group and a propylcyclohexyl group, making it a complex molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Propylcyclohexyl Group: The initial step involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride to form 4-propylcyclohexanone.
Addition of the Phenyl Group: The next step involves the addition of a phenyl group to the cyclohexanone derivative. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Reduction to Alcohol: The final step involves the reduction of the ketone group to an alcohol. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of halogenated derivatives such as brominated or chlorinated compounds.
Scientific Research Applications
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenyl and propylcyclohexyl groups can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclohexanol: A simpler analog with only a phenyl group attached to the cyclohexane ring.
4-Propylcyclohexanol: A compound with only a propyl group attached to the cyclohexane ring.
1-Phenyl-4-(4-methylcyclohexyl)cyclohexan-1-ol: A similar compound with a methyl group instead of a propyl group.
Uniqueness
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is unique due to the presence of both a phenyl group and a propylcyclohexyl group, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactivity and stability.
Properties
CAS No. |
85547-08-6 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C21H32O/c1-2-6-17-9-11-18(12-10-17)19-13-15-21(22,16-14-19)20-7-4-3-5-8-20/h3-5,7-8,17-19,22H,2,6,9-16H2,1H3 |
InChI Key |
GJCVKXZWLSUSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




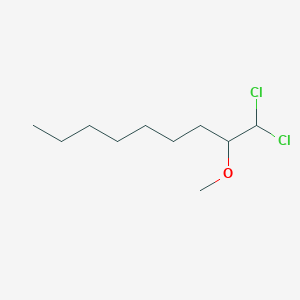
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
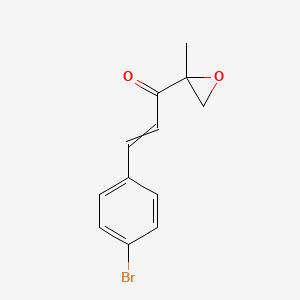
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)

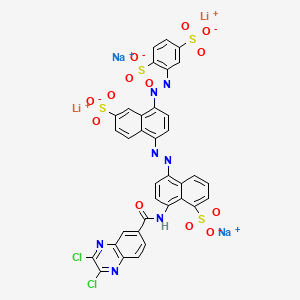
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
